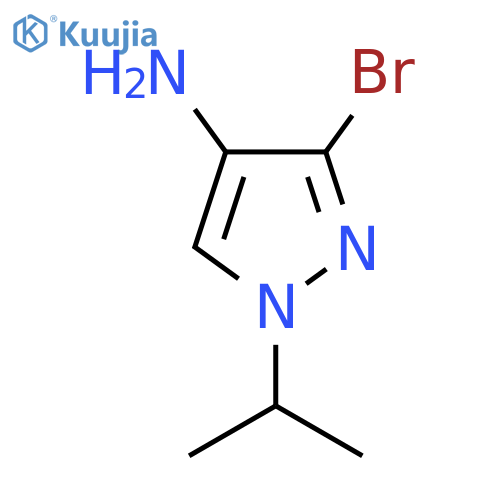Cas no 2171313-96-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine)

2171313-96-3 structure
商品名:3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine
- 3-BROMO-1-ISOPROPYL-1H-PYRAZOL-4-AMINE
- 2171313-96-3
- EN300-1609160
- AKOS040827113
-
- インチ: 1S/C6H10BrN3/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,8H2,1-2H3
- InChIKey: PTZLKPQFAXTFOS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CN(C(C)C)N=1)N
計算された属性
- せいみつぶんしりょう: 203.00581g/mol
- どういたいしつりょう: 203.00581g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1609160-1.0g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 1g |
$914.0 | 2023-05-26 | ||
| Enamine | EN300-1609160-10000mg |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 10000mg |
$3929.0 | 2023-09-23 | ||
| Enamine | EN300-1609160-1000mg |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 1000mg |
$914.0 | 2023-09-23 | ||
| Enamine | EN300-1609160-250mg |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 250mg |
$840.0 | 2023-09-23 | ||
| Enamine | EN300-1609160-0.05g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 0.05g |
$768.0 | 2023-05-26 | ||
| Enamine | EN300-1609160-0.25g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 0.25g |
$840.0 | 2023-05-26 | ||
| Enamine | EN300-1609160-2.5g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 2.5g |
$1791.0 | 2023-05-26 | ||
| Enamine | EN300-1609160-0.1g |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 0.1g |
$804.0 | 2023-05-26 | ||
| Enamine | EN300-1609160-100mg |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 100mg |
$804.0 | 2023-09-23 | ||
| Enamine | EN300-1609160-2500mg |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine |
2171313-96-3 | 2500mg |
$1791.0 | 2023-09-23 |
3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
2171313-96-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-4-amine) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
